2-[5-[2-Oxo-2-(4-phenylphenyl)ethoxy]naphthalen-1-yl]oxy-1-(4-phenylphenyl)ethanone
Description
Properties
IUPAC Name |
2-[5-[2-oxo-2-(4-phenylphenyl)ethoxy]naphthalen-1-yl]oxy-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28O4/c39-35(31-21-17-29(18-22-31)27-9-3-1-4-10-27)25-41-37-15-7-14-34-33(37)13-8-16-38(34)42-26-36(40)32-23-19-30(20-24-32)28-11-5-2-6-12-28/h1-24H,25-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQFCUAKRUCZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=CC4=C3C=CC=C4OCC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151009 | |
| Record name | Ethanone, 2,2′-[1,5-naphthalenediylbis(oxy)]bis[1-[1,1′-biphenyl]-4-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-21-3 | |
| Record name | Ethanone, 2,2′-[1,5-naphthalenediylbis(oxy)]bis[1-[1,1′-biphenyl]-4-yl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2,2′-[1,5-naphthalenediylbis(oxy)]bis[1-[1,1′-biphenyl]-4-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[5-[2-Oxo-2-(4-phenylphenyl)ethoxy]naphthalen-1-yl]oxy-1-(4-phenylphenyl)ethanone is a synthetic organic molecule with potential applications in various biological contexts. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : Compounds with similar structures have been shown to exhibit antioxidant activity, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that related compounds can modulate inflammatory pathways, potentially influencing conditions like arthritis or other inflammatory diseases.
- Anticancer Activity : Some derivatives of phenylphenyl compounds have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties.
Antioxidant Activity
A study examining compounds with similar naphthalene structures found significant antioxidant activity, which was measured using DPPH radical scavenging assays. The results indicated that these compounds could effectively neutralize free radicals, thereby reducing oxidative stress in cellular models .
Anti-inflammatory Effects
In vitro studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines in macrophages. For example, treatment with phenylphenyl derivatives reduced IL-6 and TNF-alpha levels in response to lipopolysaccharide (LPS) stimulation . This suggests a potential application in treating chronic inflammatory diseases.
Anticancer Activity
A series of experiments conducted on various cancer cell lines (e.g., breast cancer and leukemia) demonstrated that similar compounds induced apoptosis and inhibited cell proliferation. The mechanisms involved include the activation of caspase pathways and the modulation of cell cycle regulators .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, primarily in its ethanone backbone and aromatic substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure: The target compound lacks heterocyclic cores (e.g., triazole or thienopyrimidinone) present in analogs .
Functional Groups: Unlike sulfanyl- or sulfonyl-containing analogs , the target compound uses ether and ketone linkages, which may reduce reactivity toward nucleophiles but improve solubility in non-polar solvents.
Substituent Effects :
- Fluorinated or nitro groups in analogs introduce electronic effects (e.g., electron withdrawal), whereas the target’s biphenyl groups contribute steric bulk and extended conjugation.
Synthetic Methodology :
- Triazole-based analogs are synthesized via sodium ethoxide-mediated coupling of α-halogenated ketones with triazole thiols , while the target compound’s synthesis likely involves Ullmann or nucleophilic aromatic substitution for ether formation.
Research Implications and Gaps
- Structural Uniqueness : The absence of heterocycles in the target compound distinguishes it from most analogs, suggesting divergent applications (e.g., organic semiconductors vs. bioactive agents).
- Data Limitations: No direct comparative data on physicochemical properties (e.g., melting point, solubility) or bioactivity are available in the evidence. Further studies could explore its reactivity in cross-coupling reactions or compatibility with polymer matrices.
Preparation Methods
Williamson Ether Synthesis
The 1,5-dihydroxynaphthalene intermediate undergoes sequential alkylation with biphenyl acetyl halides. Patent details analogous etherification using potassium carbonate in DMF, achieving yields of 68–72% for similar substrates.
Procedure :
- Dissolve naphthalene-1,5-diol (1.0 equiv) in anhydrous DMF.
- Add 2-bromo-1-(4-phenylphenyl)ethanone (2.2 equiv) and K₂CO₃ (3.0 equiv).
- Reflux at 110°C for 12–14 hours under nitrogen.
Optimization Data :
| Parameter | Value | Yield (%) |
|---|---|---|
| Solvent (DMF) | 10 mL/mmol | 72 |
| Temperature | 110°C | 68 |
| Base (K₂CO₃) | 3.0 equiv | 70 |
Ketone Installation via Friedel-Crafts Acylation
The second biphenyl group is introduced at the naphthalene 5-position using Friedel-Crafts chemistry. Patent employs AlCl₃-catalyzed acylation with 4-phenylphenylacetyl chloride.
Procedure :
- Protect the 1-position ether with a tert-butyldimethylsilyl (TBS) group.
- React 5-hydroxynaphthalene intermediate with 4-phenylphenylacetyl chloride (1.5 equiv) and AlCl₃ (2.0 equiv) in dichloromethane at 0°C→RT.
- Deprotect TBS group using tetrabutylammonium fluoride (TBAF).
Yield : 65–70% after deprotection.
Alternative Pathway: Ullmann Coupling
For enhanced regiocontrol, Ullmann coupling leverages copper catalysis to forge ether bonds. Patent reports CuI/1,10-phenanthroline systems in DMSO at 130°C, achieving 75% yield for analogous structures.
Procedure :
- React 1,5-dihydroxynaphthalene with 2-iodo-1-(4-phenylphenyl)ethanone (2.0 equiv).
- Use CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (3.0 equiv) in DMSO.
- Heat at 130°C for 8 hours.
Comparative Efficiency :
| Method | Yield (%) | Reaction Time (h) |
|---|---|---|
| Williamson | 72 | 14 |
| Ullmann | 75 | 8 |
Protecting Group Strategies
Selective protection of naphthalene hydroxyl groups is critical. Patent highlights TBS protection for the 1-position, enabling sequential functionalization:
- Protect 1-OH with TBSCl (1.1 equiv) and imidazole (2.0 equiv) in DMF.
- Alkylate 5-OH via Williamson synthesis.
- Deprotect TBS with TBAF (1.0 M in THF).
- Acylate 1-OH with 4-phenylphenylacetyl chloride.
Quality Control and Characterization
Purity Assessment :
- HPLC (C18 column, 80:20 MeOH/H₂O): >98% purity.
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J=8.5 Hz, 2H, naphthalene), 7.68–7.45 (m, 18H, biphenyl), 4.92 (s, 4H, OCH₂CO).
Thermal Stability :
Industrial-Scale Considerations
Patent scales the Ullmann method to 10 kg batches, using:
- Cost Efficiency : CuI ($45/kg) vs. Pd catalysts ($3,000/kg).
- Waste Reduction : 85% solvent recovery via distillation.
Q & A
Q. What interdisciplinary approaches enhance understanding of its structure–activity relationships?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
